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Compound of Interest

Compound Name: 4-Cyclobutylpyrrolidin-2-one

Cat. No.: B1613608 Get Quote

An In-depth Technical Guide to 4-
Cyclobutylpyrrolidin-2-one
Abstract: This technical guide provides a comprehensive overview of 4-Cyclobutylpyrrolidin-
2-one, a heterocyclic organic compound featuring a pyrrolidinone scaffold substituted with a

cyclobutyl group. The pyrrolidinone core is a privileged structure in medicinal chemistry,

appearing in a wide array of pharmacologically active agents.[1][2] The incorporation of a

cyclobutyl moiety can offer unique advantages in drug design, including improvements in

potency, selectivity, and pharmacokinetic profiles due to its rigid, puckered conformation.[3]

This document details the nomenclature, physicochemical properties, proposed synthetic

routes, and predicted spectroscopic data for 4-Cyclobutylpyrrolidin-2-one. Furthermore, it

explores the potential applications of this molecule in drug discovery and development, with a

particular focus on central nervous system (CNS) disorders. This guide is intended for

researchers, scientists, and professionals in the field of drug development seeking detailed

technical information and actionable insights into this promising chemical entity.

Nomenclature and Chemical Identity
The systematic and unambiguous identification of a chemical compound is paramount for

scientific communication and regulatory purposes. This section outlines the established

nomenclature and key identifiers for 4-Cyclobutylpyrrolidin-2-one.

IUPAC Nomenclature
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According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the

official name for this compound is 4-cyclobutylpyrrolidin-2-one.[4][5][6][7] This name is

derived from the parent heterocycle, pyrrolidin-2-one, with a cyclobutyl substituent at the 4-

position of the ring.

Chemical Abstracts Service (CAS) Number
A specific CAS Registry Number for 4-Cyclobutylpyrrolidin-2-one has not been definitively

assigned in publicly available databases as of the date of this publication. Researchers are

advised to verify the CAS number upon synthesis and registration of this compound.

Molecular Structure and Formula
The structural representation and key chemical formulas for 4-Cyclobutylpyrrolidin-2-one are

provided in the table below.

Identifier Value Source

Molecular Formula C₈H₁₃NO [4]

Molecular Weight 139.20 g/mol [4]

Canonical SMILES C1CC(C1)C2CC(=O)NC2 [4]

InChI

InChI=1S/C8H13NO/c10-8-4-

7(5-9-8)6-2-1-3-6/h6-7H,1-

5H2,(H,9,10)

[4]

InChIKey
CVRJEQBETQXNIG-

UHFFFAOYSA-N
[4]

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation,

and understanding its behavior in biological systems. The following table summarizes the

predicted physicochemical properties of 4-Cyclobutylpyrrolidin-2-one.
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Property Predicted Value Notes

Physical State Solid or high-boiling liquid
Based on similar 4-substituted

pyrrolidinones.

Melting Point 60-80 °C

Estimated based on trends for

alkyl-substituted

pyrrolidinones.

Boiling Point > 250 °C at 760 mmHg
Extrapolated from related

compounds.

Solubility

Soluble in polar organic

solvents (e.g., methanol,

ethanol, DMSO, DMF). Limited

solubility in water.

The lactam functionality

imparts polarity, while the alkyl

framework contributes to

lipophilicity.

pKa ~17-18 (amide N-H)
Typical pKa for a lactam

proton.

LogP 1.2 [4]

Synthesis of 4-Cyclobutylpyrrolidin-2-one
While a specific documented synthesis for 4-Cyclobutylpyrrolidin-2-one is not readily

available in the literature, several established methods for the preparation of 4-substituted

pyrrolidin-2-ones can be logically extended to this target molecule.[2] Two robust and plausible

synthetic routes are detailed below.

Route 1: Michael Addition and Reductive Cyclization
This approach leverages the Michael addition of a nitroalkane to an α,β-unsaturated ester,

followed by reduction of the nitro group and subsequent lactamization.
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Cyclobutylacetaldehyde

1-Cyclobutyl-2-nitroethene

Henry Reaction
(Base, e.g., NaOH)

Nitromethane Diethyl 2-(1-cyclobutyl-2-nitroethyl)malonate

Michael Addition
(Base, e.g., NaOEt)

Diethyl malonate

Ethyl 4-cyclobutyl-5-nitro-3-oxopentanoate

Krapcho Decarboxylation
(e.g., NaCl, DMSO, H₂O, heat)

Ethyl 5-amino-4-cyclobutyl-3-oxopentanoate

Nitro Reduction
(e.g., H₂, Pd/C or Fe/AcOH)

4-Cyclobutylpyrrolidin-2-one

Reductive Amination/
Lactamization (e.g., NaBH₄)
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Figure 1: Proposed synthesis of 4-Cyclobutylpyrrolidin-2-one via Michael addition.

Experimental Protocol (Route 1):

Step 1: Synthesis of 1-Cyclobutyl-2-nitroethene. Cyclobutylacetaldehyde is reacted with

nitromethane in the presence of a base such as sodium hydroxide (Henry reaction) to yield

1-cyclobutyl-2-nitroethene.

Step 2: Michael Addition. The resulting nitroalkene undergoes a Michael addition with a

malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This

forms the corresponding Michael adduct.

Step 3: Decarboxylation. The adduct is then subjected to Krapcho decarboxylation using

conditions such as sodium chloride in a mixture of DMSO and water with heating to remove

one of the ester groups.

Step 4: Reduction and Lactamization. The nitro group is reduced to an amine using catalytic

hydrogenation (e.g., H₂ over Palladium on carbon) or a reducing agent like iron in acetic

acid. The resulting γ-amino ester will then undergo spontaneous or induced cyclization to

form the target lactam, 4-Cyclobutylpyrrolidin-2-one.

Causality Behind Experimental Choices: The Michael addition is a reliable method for forming

carbon-carbon bonds and is widely used in the synthesis of γ-lactams.[1] The choice of

reducing agent for the nitro group can influence the overall yield and purity; catalytic

hydrogenation is often preferred for its clean reaction profile.
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Route 2: Catalytic Hydrogenation of 3-
Cyclobutylsuccinimide
This alternative strategy involves the preparation of a substituted succinimide followed by its

selective reduction.

Cyclobutylmalonic acid

3-Cyclobutylsuccinimide

Condensation
(Heat)

Ammonia or Urea

4-Cyclobutylpyrrolidin-2-one

Catalytic Hydrogenation
(e.g., H₂, Ru-based catalyst)

Click to download full resolution via product page

Figure 2: Proposed synthesis of 4-Cyclobutylpyrrolidin-2-one via hydrogenation of a

succinimide.

Experimental Protocol (Route 2):

Step 1: Synthesis of 3-Cyclobutylsuccinimide. Cyclobutylmalonic acid is condensed with

ammonia or urea at elevated temperatures to form 3-cyclobutylsuccinimide.

Step 2: Selective Hydrogenation. The resulting succinimide is then subjected to catalytic

hydrogenation. This step requires careful selection of the catalyst to achieve selective

reduction of one carbonyl group to a methylene group. Ruthenium-based catalysts have

shown efficacy in similar transformations.

Causality Behind Experimental Choices: The synthesis of succinimides from malonic acids is a

well-established process. The subsequent selective hydrogenation of a cyclic imide is a more

challenging step, but advancements in catalysis have made this a viable approach. This route

may offer advantages in terms of atom economy and fewer reaction steps compared to Route

1.

Spectroscopic Characterization
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The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based

on the known spectral properties of pyrrolidinone derivatives, the following characteristics are

predicted for 4-Cyclobutylpyrrolidin-2-one.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.0-7.0 br s 1H NH

~ 3.4-3.6 m 1H
CH-N (pyrrolidinone

ring)

~ 2.9-3.1 m 1H
CH-N (pyrrolidinone

ring)

~ 2.4-2.6 m 1H
CH-C=O

(pyrrolidinone ring)

~ 2.2-2.4 m 1H
CH-C₄ (pyrrolidinone

ring)

~ 1.8-2.1 m 7H Cyclobutyl protons

~ 1.6-1.8 m 1H
CH-C=O

(pyrrolidinone ring)

Predicted ¹³C NMR (100 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~ 175-178 C=O (lactam)

~ 45-48 CH₂-N

~ 40-43 CH-C₄

~ 35-38 CH (cyclobutyl methine)

~ 30-33 CH₂-C=O

~ 25-28 CH₂ (cyclobutyl)

~ 18-21 CH₂ (cyclobutyl)

Mass Spectrometry (MS)
Expected Molecular Ion (M⁺): m/z = 139.10

Key Fragmentation Patterns:

Loss of the cyclobutyl group ([M-55]⁺) leading to a fragment at m/z = 84.

Cleavage of the pyrrolidinone ring, with characteristic fragments corresponding to the loss

of CO and other small molecules.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~ 3200-3400 Strong, broad N-H stretch

~ 2850-2960 Strong C-H stretch (aliphatic)

~ 1670-1700 Strong, sharp C=O stretch (lactam)

~ 1400-1500 Medium C-H bend

Potential Applications in Drug Discovery
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The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a

wide range of biological activities.[1][10][11] The racetam family of nootropic drugs, such as

piracetam and aniracetam, feature a pyrrolidinone core and are known to modulate

neurotransmitter systems.[10]

Central Nervous System (CNS) Disorders
Given the prevalence of the pyrrolidinone motif in CNS-active drugs, 4-Cyclobutylpyrrolidin-
2-one is a promising candidate for investigation in this area.[12] The cyclobutyl group, being a

bioisostere of larger or more flexible alkyl groups, can confer improved metabolic stability and

cell permeability.[3][13][14] Potential therapeutic targets could include:

Neurodegenerative Diseases: Compounds that enhance cognitive function or offer

neuroprotection are of high interest for conditions like Alzheimer's and Parkinson's disease.

Epilepsy: The pyrrolidinone structure is found in several anticonvulsant drugs, suggesting

that 4-cyclobutylpyrrolidin-2-one could be explored for its anti-seizure activity.[2]

Psychiatric Disorders: Modulation of neurotransmitter pathways by pyrrolidinone derivatives

could be beneficial in treating depression, anxiety, and other mood disorders.

Other Therapeutic Areas
The versatility of the pyrrolidinone scaffold extends beyond CNS applications. Derivatives have

been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][11] The unique

steric and electronic properties of the cyclobutyl group could be leveraged to design novel

inhibitors of enzymes or receptor antagonists in these and other disease areas.

Conclusion
4-Cyclobutylpyrrolidin-2-one represents a molecule of significant interest for medicinal

chemists and drug discovery professionals. While specific experimental data for this compound

is limited, its structural features—a pharmacologically privileged pyrrolidinone core and a

metabolically robust cyclobutyl substituent—suggest a high potential for biological activity. The

synthetic routes and predicted analytical data presented in this guide provide a solid foundation

for its synthesis, characterization, and subsequent investigation as a novel therapeutic agent.
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Further research into the pharmacological profile of 4-Cyclobutylpyrrolidin-2-one is

warranted to fully elucidate its potential in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Cyclobutylpyrrolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1613608#cas-number-and-nomenclature-for-4-
cyclobutylpyrrolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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